VEGFR3 Inhibition: Moderate Potency and Clear Differentiation from Inactive Kinase Targets
Methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate demonstrates moderate inhibitory activity against VEGFR3 with an IC50 of 1,980 nM [1]. In contrast, the same compound is essentially inactive against closely related kinases EGFR and VEGFR1, with IC50 values >10,000 nM [1]. This within-compound selectivity profile is critical for researchers designing probes to dissect VEGFR3-specific signaling pathways, as it provides a baseline scaffold with a measurable, albeit modest, selectivity window. The >5-fold selectivity over VEGFR1/EGFR distinguishes it from promiscuous kinase inhibitors.
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 1,980 nM (VEGFR3) |
| Comparator Or Baseline | >10,000 nM (EGFR), >10,000 nM (VEGFR1) |
| Quantified Difference | >5-fold selectivity for VEGFR3 over EGFR/VEGFR1 |
| Conditions | Radiometric protein kinase assay using purified enzymes |
Why This Matters
This selectivity data allows researchers to source a compound with a known, albeit modest, preference for VEGFR3, avoiding compounds with pan-kinase activity that would confound target-specific studies.
- [1] BindingDB. (n.d.). BDBM50129830 (CHEMBL3628798): Affinity data for EGFR, VEGFR1, VEGFR3. View Source
